4-{[(4-Methoxybenzyl)amino]methyl}phenol
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Overview
Description
4-{[(4-Methoxybenzyl)amino]methyl}phenol is an organic compound with the molecular formula C14H15NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a phenol group substituted with a methoxybenzylamino group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-{[(4-Methoxybenzyl)amino]methyl}phenol can be synthesized via the reduction of Schiff bases. The Schiff base is formed by the condensation of 4-methoxybenzaldehyde and 4-aminophenol. The reduction is typically carried out using sodium borohydride (NaBH4) as the reducing agent .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reduction processes using similar reagents like sodium borohydride or lithium aluminum hydride (LiAlH4). The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methoxybenzyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Various substituted phenols and derivatives.
Scientific Research Applications
4-{[(4-Methoxybenzyl)amino]methyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxybenzyl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the methoxybenzylamino group can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)amino]methylphenol
- 2-(Anilinomethyl)phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
4-{[(4-Methoxybenzyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-[[(4-methoxyphenyl)methylamino]methyl]phenol |
InChI |
InChI=1S/C15H17NO2/c1-18-15-8-4-13(5-9-15)11-16-10-12-2-6-14(17)7-3-12/h2-9,16-17H,10-11H2,1H3 |
InChI Key |
ROJHPHVNNMJBBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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